molecular formula C9H6ClN5OS B7541785 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B7541785
M. Wt: 267.70 g/mol
InChI Key: KERMCXZSQNEDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one, also known as CTPI, is a chemical compound that has recently gained attention in the field of scientific research. CTPI is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a potential candidate for drug development.

Mechanism of Action

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one binds to the ATP binding site of GSK-3β, inhibiting its activity. This results in the activation of downstream signaling pathways, leading to the regulation of various cellular processes. 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been shown to induce autophagy, a process that helps to remove damaged organelles and proteins from cells.
Biochemical and Physiological Effects:
2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In animal studies, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain, a hallmark of Alzheimer's disease. 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its ability to selectively inhibit GSK-3β, making it a useful tool for studying the role of this enzyme in various cellular processes. However, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has limitations in terms of its solubility and stability in aqueous solutions, which can affect its efficacy in experiments.

Future Directions

Future research on 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one could focus on improving its solubility and stability in aqueous solutions, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, further studies could investigate the role of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in regulating autophagy and its potential as a therapeutic target for neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves a multi-step process that starts with the reaction of 5-chlorothiadiazole-4-carbaldehyde with hydrazine hydrate to form 5-chlorothiadiazole-4-carbohydrazide. This intermediate is then reacted with 2-chloroacetaldehyde and ammonium acetate to form the final product, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. The yield of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is approximately 60%.

Scientific Research Applications

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown potential as a drug candidate due to its ability to inhibit the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various signaling pathways, including the regulation of glycogen synthesis, gene expression, and cell proliferation. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

properties

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5OS/c10-8-6(11-13-17-8)5-15-9(16)14-4-2-1-3-7(14)12-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERMCXZSQNEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

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